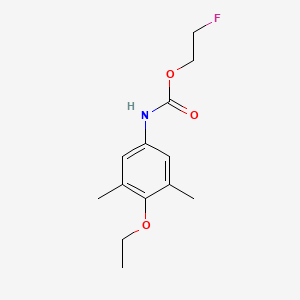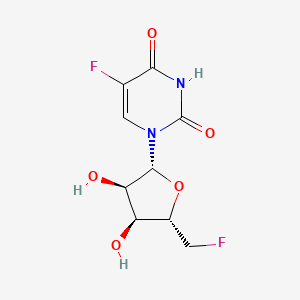
5'-Deoxy-5,5'-difluorouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Deoxy-5,5’-difluorouridine is a fluoropyrimidine derivative and a second-generation nucleoside analog prodrug. It is primarily used as a cytostatic agent in chemotherapy, particularly in several Asian countries including China and South Korea . This compound is known for its therapeutic potential in treating various types of cancer, including breast and colorectal cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5,5’-difluorouridine involves the use of specific catalysts and reagents to achieve high yield and quality. One method involves the use of trifluoromethanesulfonic acid trimethylsilyl ester as a silanization agent . Another method includes the preparation of intermediates such as 2’,3’-di-O-acetyl-5’-deoxy-5-fluorocytidine, which is suitable for industrial production .
Industrial Production Methods
Industrial production methods focus on optimizing yield and quality while ensuring stability. The process typically involves multiple steps, including the use of specific catalysts and reaction conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Deoxy-5,5’-difluorouridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nucleoside phosphorylase and thymidine phosphorylase . These enzymes play a crucial role in the metabolism of the compound, converting it into its active form .
Major Products Formed
The major products formed from these reactions include 5-fluorouracil, 5-fluorouridine 5’-monophosphate, and 5-fluorouridine 5’-triphosphate .
Applications De Recherche Scientifique
5’-Deoxy-5,5’-difluorouridine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying nucleoside analogs and their reactions.
Biology: Investigated for its role in cellular metabolism and enzyme interactions.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mécanisme D'action
The mechanism of action of 5’-Deoxy-5,5’-difluorouridine involves its conversion to 5-fluorouracil by the enzyme thymidine phosphorylase . This conversion leads to the inhibition of DNA synthesis and cell death. The compound targets specific molecular pathways, including the inhibition of thymidylate synthetase, which is crucial for DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A first-generation nucleoside analog used in chemotherapy.
5-Fluoro-2’-deoxyuridine: Another fluoropyrimidine derivative with similar therapeutic applications.
Capecitabine: An oral prodrug that is metabolized into 5-fluorouracil.
Uniqueness
5’-Deoxy-5,5’-difluorouridine is unique due to its improved oral bioavailability and reduced toxicity compared to other fluoropyrimidines . Its selective activation by tumor cells enhances its therapeutic index, making it a more effective and safer option for cancer treatment .
Propriétés
Numéro CAS |
82207-49-6 |
|---|---|
Formule moléculaire |
C9H10F2N2O5 |
Poids moléculaire |
264.18 g/mol |
Nom IUPAC |
5-fluoro-1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-1-4-5(14)6(15)8(18-4)13-2-3(11)7(16)12-9(13)17/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |
Clé InChI |
MVEGNDZJMMSVLR-UAKXSSHOSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CF)O)O)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CF)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


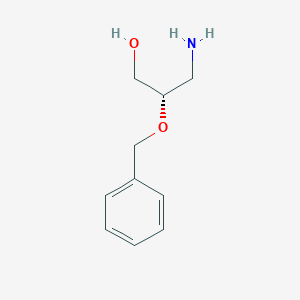
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)

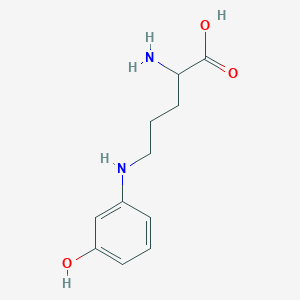
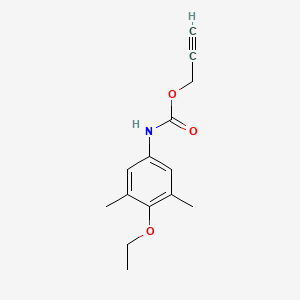
![N'-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14410185.png)
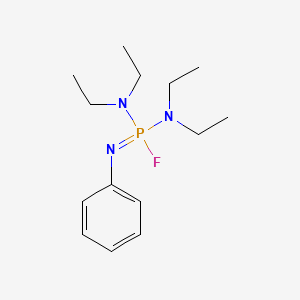
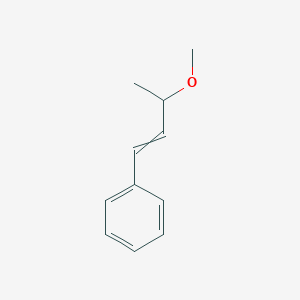
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
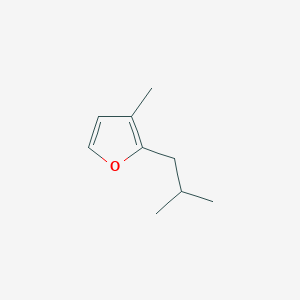
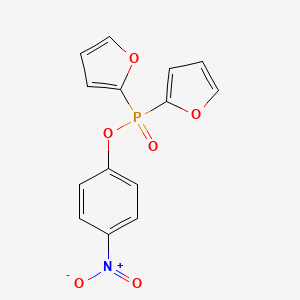
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
